N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-28-21-9-7-20(8-10-21)22(25)23-13-16-29(26,27)24-14-11-19(12-15-24)17-18-5-3-2-4-6-18/h2-10,19H,11-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCBFKXABAMJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the benzyl group. The sulfonyl group is then added, and finally, the methoxybenzamide moiety is introduced. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, such as its ability to interact with specific biological targets.
Industry: The compound might be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Key Observations :
Pharmacological Profile and Receptor Binding
- Sigma-1 Receptor Affinity: PAB and IDAB exhibit nanomolar affinity for sigma-1 receptors, critical for tumor imaging in melanoma . The target compound’s benzylpiperidine group mirrors sigma-1 ligands like haloperidol, suggesting comparable binding .
- Sigma-2 Receptor Selectivity :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | PAB | IDAB |
|---|---|---|---|
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~2.8 | ~2.1 |
| Solubility | Low (due to benzylpiperidine) | Moderate | High (polar linker) |
| Metabolic Stability | High (sulfonyl group) | Moderate | Low (amine oxidation) |
Implications :
- The target compound’s higher logP may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Sulfonyl linkers mitigate oxidative metabolism, extending half-life compared to PAB/IDAB .
Biological Activity
N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide is a compound with potential therapeutic applications, particularly in the field of neuropharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C19H24N2O3S
- Molecular Weight : 364.47 g/mol
- IUPAC Name : this compound
This compound features a benzamide moiety, which is known for its diverse biological activities, particularly in the modulation of neurotransmitter systems.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Studies indicate that it may act as a dopamine receptor antagonist , similar to other benzamide derivatives. This action is crucial for its potential use in treating psychotic disorders and other conditions characterized by dopaminergic dysregulation.
Neuroleptic Activity
Research has shown that compounds with structural similarities to this compound exhibit significant neuroleptic effects. For instance, derivatives such as N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide have been reported to be significantly more active than established neuroleptics like metoclopramide, demonstrating enhanced efficacy in modulating dopaminergic pathways .
Case Studies and Experimental Findings
A series of studies have evaluated the efficacy of related compounds in animal models. For example:
- Study on Stereotyped Behavior : In a study assessing apomorphine-induced stereotyped behavior in rats, compounds structurally related to this compound exhibited a marked reduction in stereotypic movements, indicating potential antipsychotic properties .
- Comparative Analysis : A comparative analysis highlighted that certain benzamide derivatives showed a high ratio of antistereotypic activity to cataleptogenicity, suggesting a favorable side effect profile compared to traditional antipsychotics like haloperidol .
Data Table: Comparative Efficacy of Benzamide Derivatives
| Compound Name | Structure | Potency (vs Metoclopramide) | Antistereotypic Activity | Cataleptogenicity |
|---|---|---|---|---|
| N-(2-benzyl-N-methylamino)ethyl-5-chloro-2-methoxy-4-(methylamino)benzamide | Structure | 15x more potent | High | Low |
| This compound | TBD | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
